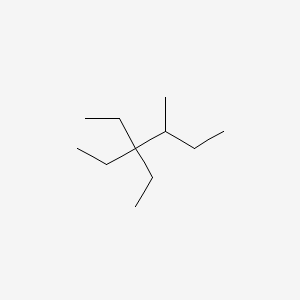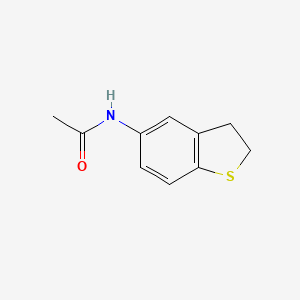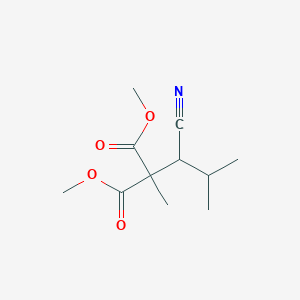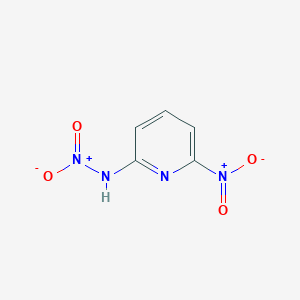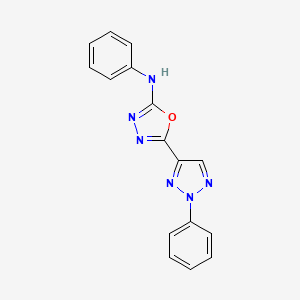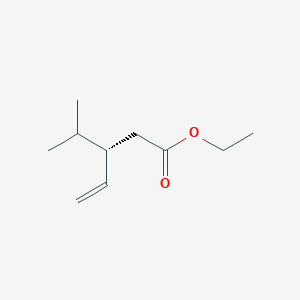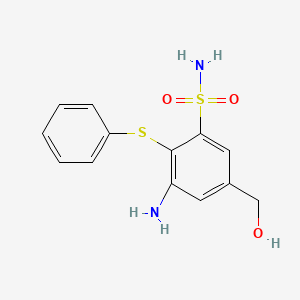
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with amino, hydroxymethyl, phenylsulfanyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Starting Material: Begin with a benzene derivative that has appropriate substituents.
Nitration: Introduce a nitro group to the benzene ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Reduction: Reduce the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Sulfonation: Introduce a sulfonamide group by reacting the compound with chlorosulfonic acid followed by ammonia.
Hydroxymethylation: Introduce the hydroxymethyl group using formaldehyde in the presence of a base.
Phenylsulfanylation: Introduce the phenylsulfanyl group by reacting the compound with a phenylthiol derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-5-(carboxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide.
Reduction: 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonic acid.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Industry: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(hydroxymethyl)-2-(methylsulfanyl)benzene-1-sulfonamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both the phenylsulfanyl and sulfonamide groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62273-44-3 |
|---|---|
Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-amino-5-(hydroxymethyl)-2-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S2/c14-11-6-9(8-16)7-12(20(15,17)18)13(11)19-10-4-2-1-3-5-10/h1-7,16H,8,14H2,(H2,15,17,18) |
InChI Key |
ZZKXHVWLCWBLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2S(=O)(=O)N)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14541328.png)

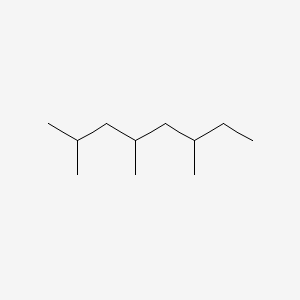
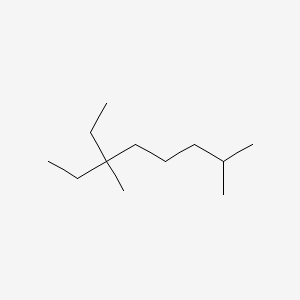
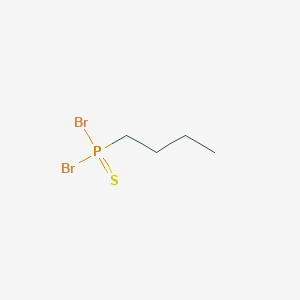
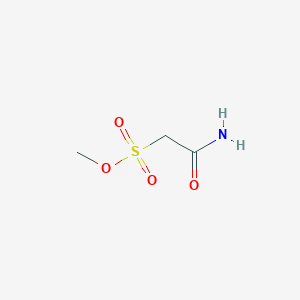
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl-](/img/structure/B14541366.png)
